∆5(6)-Desogestrel
Description
Properties
Molecular Formula |
C₂₂H₃₀O |
|---|---|
Molecular Weight |
310.47 |
Synonyms |
(17α)-13-Ethyl-11-methylene-18,19-dinorpregn-5-en-20-yn-17-ol; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Pathways of ∆5 6 Desogestrel
Semisynthetic Routes from Precursor Steroids
Semisynthesis, starting from readily available steroid precursors like diosgenin, is a common industrial approach for producing Desogestrel (B1670305). google.com These multi-step processes involve the strategic modification of the steroid skeleton to introduce the key structural features of Desogestrel. A critical part of these syntheses involves the formation and subsequent reaction of intermediates with a ∆5(6) double bond.
Strategies for the Introduction of the 13-Ethyl Moiety
One of the most significant challenges in the semisynthesis of Desogestrel is the conversion of the natural C18-methyl group at the C13 position to an ethyl group. This transformation is a critical step that distinguishes Desogestrel and other "third-generation" progestins. google.com
A key strategy involves the intramolecular oxidation of an 11β-hydroxy-19-norsteroid intermediate. For instance, 11β-hydroxyestr-5-ene-3,17-dione cyclic bis-(1,2-ethanediyl acetal) can be oxidized using lead tetraacetate (Pb(OAc)₄) and iodine. This reaction, often referred to as a hypoiodite reaction, forms an 18→11β-lactone, effectively functionalizing the C18-methyl group.
The resulting 18-oic acid γ-lactone intermediate is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr). This reaction opens the lactone ring and forms a 13-acetyl group. Subsequent Wolff-Kishner reduction of this acetyl group converts it into the desired 13-ethyl moiety. This sequence provides a robust method for constructing the characteristic C13-ethyl group of Desogestrel. google.com
| Reaction Step | Key Reagents | Intermediate Formed | Purpose |
| Intramolecular Oxidation | Pb(OAc)₄, I₂ | 18→11β-lactone | Functionalization of the C18-methyl group |
| Grignard Reaction | CH₃MgBr | 13-acetyl steroid | Introduction of a methyl group to the C18-carbonyl |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 13-ethyl steroid | Reduction of the acetyl group to an ethyl group |
Methodologies for 11-Methylene Group Formation
The introduction of the 11-methylene group is another defining feature of Desogestrel's structure and is crucial for its biological activity. drugbank.com This transformation is typically achieved by converting an 11-keto intermediate into an exocyclic double bond. The synthesis often proceeds through a ∆5 intermediate where the C3 and C17 ketones are protected as ketals to ensure the selective reaction at C11.
The most common method for this olefination is the Wittig reaction . google.compatsnap.com This involves reacting the 11-keto steroid with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is prepared by treating a methyltriphenylphosphonium salt with a strong base like potassium tert-butoxide. The reaction reliably forms the C=C double bond at the desired position. However, a significant drawback of the Wittig reaction on an industrial scale is the production of triphenylphosphine oxide as a byproduct, which can pose environmental challenges. patsnap.com
Alternative methodologies have been developed to circumvent the issues associated with the Wittig reaction. These include:
Peterson Olefination : This reaction uses α-silyl carbanions. For example, an 11-keto steroid can react with trimethylsilylmethyllithium or trimethylsilylmethylmagnesium chloride. This forms a β-hydroxysilane intermediate which then eliminates to form the 11-methylene group under acidic or basic conditions. This method can offer higher yields and be more environmentally friendly. patsnap.com
Grignard Addition and Dehydration : This two-step process involves the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li) to the 11-keto group to form a tertiary alcohol (11α-methyl-11β-hydroxy). Subsequent acid-catalyzed dehydration eliminates water to generate the 11-methylene group. However, this method can sometimes lead to a mixture of olefin isomers, requiring careful control of reaction conditions.
| Method | Key Reagents | Key Intermediate | Advantages/Disadvantages |
| Wittig Reaction | Ph₃P=CH₂ (from [Ph₃PCH₃]Br and base) | 11-keto steroid | Adv: Reliable, well-established. Disadv: Stoichiometric phosphine oxide byproduct. |
| Peterson Olefination | (CH₃)₃SiCH₂Li or (CH₃)₃SiCH₂MgCl | 11-keto steroid | Adv: Can be higher yielding, more environmentally friendly. |
| Grignard/Organolithium Addition & Dehydration | 1. CH₃MgBr or CH₃Li2. Acid (e.g., HCl) | 11-keto steroid | Adv: Uses common reagents. Disadv: Risk of forming isomeric byproducts. |
Role of Microbiological Hydroxylation in Intermediate Synthesis
Microbiological hydroxylation is a powerful tool in steroid synthesis, offering high regio- and stereoselectivity that is often difficult to achieve with conventional chemical methods. In the synthesis of Desogestrel, this technique is primarily used to introduce a hydroxyl group at the C11 position, which is a necessary precursor for the 11-keto and, subsequently, the 11-methylene group.
Fungi, such as Aspergillus ochraceus, are capable of selectively hydroxylating a 19-norsteroid precursor (e.g., 18-methyl-estr-4-ene-3,17-dione) at the 11α-position. This biotransformation provides the 11α-hydroxy intermediate in good yields. This intermediate is then chemically oxidized to the 11-keto compound using reagents like chromic acid.
While highly effective, industrial-scale microbiological transformations can be challenging. They often require large, specialized fermenters and operate at low substrate concentrations, which can make the process costly and complex to manage. scribd.com
Total Synthesis Approaches to ∆5(6)-Desogestrel
Total synthesis provides an alternative to semisynthesis, building the complex steroid core from simple, non-steroidal starting materials. These routes offer flexibility and can be designed to be highly stereocontrolled.
One notable enantioselective total synthesis of Desogestrel employs a double Heck reaction strategy to construct the tetracyclic steroid core. nih.govpatsnap.com This approach involves:
An intermolecular Heck reaction to couple a chiral bicyclic precursor with a vinyl iodide fragment.
A subsequent intramolecular Heck reaction of the resulting compound to form the complete tetracyclic ring system.
This palladium-catalyzed methodology allows for the precise construction of the steroid skeleton with high enantiopurity. nih.govpatsnap.com Another total synthesis approach reported in the literature utilizes a palladium-catalyzed cyclization as the key step to form the steroid core. google.com These methods represent significant advances in synthetic organic chemistry, providing access to complex molecules like Desogestrel without reliance on natural product precursors.
Derivatization for Enhanced Research Utility
While Desogestrel itself is a prodrug, its derivatization, or the derivatization of its active metabolite etonogestrel (B1671717), can be explored to modify its properties for specific applications.
Synthesis of ∆5(6)-Desogestrel Ester Derivatives
The synthesis of ester derivatives of steroidal alcohols is a common strategy to create prodrugs with modified pharmacokinetic profiles, such as altered solubility or duration of action. While specific research on ∆5(6)-Desogestrel ester derivatives is limited, the principles can be applied from related compounds like etonogestrel. Patents have been filed for various etonogestrel ester derivatives with the goal of optimizing drug release profiles from contraceptive devices.
The synthesis of such ester derivatives is typically straightforward, involving the reaction of the C17-hydroxyl group with an appropriate acylating agent.
Acylation with an Acid Chloride or Anhydride (B1165640) : The steroidal alcohol can be reacted with an acid chloride (RCOCl) or acid anhydride ((RCO)₂O) in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl or RCOOH byproduct. This is a highly efficient method for ester formation.
This approach allows for the introduction of a wide variety of ester functionalities, enabling researchers to fine-tune the lipophilicity and hydrolysis rate of the resulting compound, which can be valuable for developing long-acting formulations or other specialized research applications.
Modifications for Isotopic Labeling in Research
Isotopic labeling of ∆5(6)-Desogestrel involves the incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into its molecular structure. This process creates a chemically identical version of the compound but with a different mass. These labeled molecules are invaluable tools in research, particularly in quantitative analysis and metabolic studies, as they can be distinguished from their endogenous counterparts by mass spectrometry. The incorporation of stable isotopes does not alter the chemical properties of the steroid, making them ideal for use as internal standards in detailed analytical studies.
The synthesis of isotopically labeled ∆5(6)-Desogestrel can be approached in two primary ways: by modifying existing synthesis pathways to incorporate isotopically labeled precursors or by introducing isotopes into the final molecule through exchange reactions.
Deuterium (²H) Labeling:
Deuterium labeling is a common strategy for preparing internal standards for mass spectrometry. One approach involves the use of a deuterated labeling reagent that reacts with the steroid molecule. For instance, d5-Girard reagent P has been utilized to label various steroid hormones. nih.gov Another method is through hydrogen-deuterium exchange reactions. A one-step method for the preparation of deuterium-labeled progestins like norethynodrel and norethindrone has been reported, which utilizes a modified phase transfer catalyzed exchange with deuterium oxide. nih.gov This suggests a similar approach could be applicable to ∆5(6)-Desogestrel.
The introduction of deuterium can be targeted to specific positions in the molecule by selecting appropriate deuterated reagents and reaction conditions. For example, to introduce deuterium at a specific carbon atom, a precursor with a deuterium atom at the desired position would be used in the synthesis.
Carbon-13 (¹³C) Labeling:
Carbon-13 labeling offers the advantage of creating a labeled compound with a more significant mass shift, which can be beneficial in mass spectrometry analysis to avoid spectral overlap with the unlabeled compound. The synthesis of ¹³C-labeled ∆5(6)-Desogestrel would typically involve the use of a ¹³C-labeled starting material or intermediate in one of the established synthesis routes. For example, a key step in some desogestrel syntheses is the introduction of the 11-methylene group via a Wittig reaction. google.com Utilizing a ¹³C-labeled Wittig reagent would result in a ¹³C-labeled methylene (B1212753) group at the C11 position. Similarly, the ethynyl (B1212043) group at C17 is another potential site for ¹³C labeling by using ¹³C-labeled acetylene in the ethynylation step.
The choice of labeling position is crucial and depends on the intended application. For metabolic studies, it is important to place the label on a part of the molecule that is not readily cleaved during metabolism.
Isotopically labeled ∆5(6)-Desogestrel is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the drug and its metabolites in biological samples. nih.govacs.org The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.
Research has shown that the use of stable isotope labeling coupled with LC-MS/MS provides a sensitive and accurate method for the determination of steroid hormones in various biological fluids. nih.gov This high level of accuracy is crucial for pharmacokinetic and pharmacodynamic studies of ∆5(6)-Desogestrel.
Below is a table summarizing the common isotopes used for labeling ∆5(6)-Desogestrel and their primary research applications.
| Isotope | Common Labeling Position(s) | Primary Research Application(s) | Analytical Technique |
| Deuterium (²H) | Various positions on the steroid backbone | Internal standard for quantitative analysis, Metabolic tracer | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Carbon-13 (¹³C) | C11 (methylene), C20/C21 (ethynyl group) | Internal standard for quantitative analysis, Metabolic pathway elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Nitrogen-15 (¹⁵N) | Not directly applicable to ∆5(6)-Desogestrel structure | N/A | N/A |
| Oxygen-18 (¹⁸O) | C17 (hydroxyl group) | Mechanistic studies of enzymatic reactions | Mass Spectrometry (MS) |
Metabolism and Biotransformation of ∆5 6 Desogestrel
Enzymatic Bioactivation to Etonogestrel (B1671717) (3-Keto-Desogestrel)
The primary and essential step in the metabolism of desogestrel (B1670305) is its conversion to the biologically active metabolite, etonogestrel, also known as 3-keto-desogestrel. nih.govgoogle.comgoogle.com This bioactivation is rapid and extensive. nih.govfda.govfda.gov The conversion process involves hydroxylation at the C3 position of the desogestrel molecule. nih.govdrugbank.comprobes-drugs.orgnih.gov The resulting intermediate compounds, 3α-hydroxy- and 3β-hydroxydesogestrel, are unstable and are subsequently oxidized to form etonogestrel. nih.govnih.gov
In addition to the liver, the intestinal mucosa plays a significant role in the first-pass metabolism of desogestrel. fda.govdrugbank.comcapes.gov.brmedicaldialogues.in Studies have demonstrated that desogestrel is rapidly and completely metabolized by the gut wall and the liver. nih.gov In vitro research using human jejunal tissue has confirmed that substantial conversion to the active metabolite occurs within the intestinal lining. capes.gov.br
The specific enzymes responsible for the initial hydroxylation of desogestrel have been a subject of detailed investigation.
Initial In Vitro Findings: Early in vitro studies using human liver microsomes and cDNA-expressed enzymes identified Cytochrome P450 2C9 (CYP2C9) as a key enzyme in catalyzing the initial hydroxylation of desogestrel. fda.govnih.govrxlist.com These studies also suggested a possible role for CYP2C19 in this biotransformation. nih.govnih.gov It was proposed that these enzymes convert desogestrel into the intermediate metabolites 3α-hydroxydesogestrel and 3β-hydroxydesogestrel. nih.gov
Contradictory In Vivo Data: However, a subsequent clinical study involving the administration of specific inhibitors for CYP2C9 (fluconazole) and CYP2C19 did not significantly affect the formation of etonogestrel. nih.gov This later research concluded that, contrary to earlier suggestions, the biotransformation of desogestrel to etonogestrel in vivo does not appear to be mediated by CYP2C9 or CYP2C19. nih.govresearchgate.net
The table below summarizes the enzymes implicated in the bioactivation of desogestrel.
Table 1: Enzymes in the Bioactivation of Desogestrel| Enzyme | Proposed Role | Research Findings |
|---|---|---|
| CYP2C9 | Initial hydroxylation of desogestrel | Identified as important in in vitro studies, fda.govnih.govrxlist.com but in vivo studies did not support a significant role. nih.gov |
| CYP2C19 | Possible role in initial hydroxylation | Suggested as potentially involved by in vitro research, nih.govnih.gov but this was not confirmed by in vivo data. nih.gov |
Further Metabolite Formation from Etonogestrel
Once formed, etonogestrel, the active metabolite, undergoes further metabolism through several pathways, consistent with the typical metabolism of other steroids. drugbank.comnih.gov These subsequent transformations lead to the formation of various secondary metabolites that are then eliminated from the body.
The primary enzyme responsible for the further oxidative metabolism of etonogestrel is Cytochrome P450 3A4 (CYP3A4). fda.govnih.govrxlist.comresearchgate.net This phase of metabolism involves processes such as hydroxylation. rxlist.com Research has identified several major metabolites resulting from these pathways, including:
6β-hydroxy-etonogestrel fda.govrxlist.com
6β,13-ethyl-dihydroxylated metabolites fda.govrxlist.com
Other identified metabolites that may be formed and subsequently undergo conjugation with sulfates and glucuronides include 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel. fda.govrxlist.com
Another significant pathway in the metabolism of etonogestrel is the reduction of its Δ4-3-keto group. wikipedia.org This reductive process is catalyzed by 5α- and 5β-reductase enzymes. wikipedia.org The main metabolite produced through this pathway is 3α,5α-tetrahydroetonogestrel. wikipedia.org
The table below outlines the key metabolites generated from desogestrel and etonogestrel.
Table 2: Key Metabolites of Desogestrel| Metabolite | Precursor | Metabolic Pathway | Key Enzymes |
|---|---|---|---|
| Etonogestrel (3-Keto-Desogestrel) | ∆5(6)-Desogestrel | Hydroxylation and oxidation | CYP Enzymes (conflicting data) nih.govnih.gov |
| 6β-hydroxy-etonogestrel | Etonogestrel | Oxidative hydroxylation | CYP3A4 fda.govrxlist.com |
| 3α,5α-tetrahydroetonogestrel | Etonogestrel | Reduction of Δ4-3-keto group | 5α- and 5β-reductase wikipedia.org |
Identification of Novel Hydroxylated Metabolites
Following the initial conversion of desogestrel to its active form, etonogestrel (also known as 3-keto-desogestrel), the compound undergoes further metabolic changes. researchgate.netnih.gov Research has identified several hydroxylated metabolites of etonogestrel. These include metabolites where hydroxyl groups are added at various positions on the steroid nucleus.
Specifically, studies have identified the formation of 6β-hydroxy, 10β-hydroxy, and 14α-hydroxy-etonogestrel. aub.edu.lbnih.gov In vivo studies in postmenopausal women have shown that hydroxylation can occur at the C6 position (specifically 6β-OH), the C13-ethyl group, and potentially the C15 position. nih.gov Additionally, other hydroxylated metabolites such as 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel have been identified. fda.govfda.gov
Microbial biotransformation studies have also played a crucial role in identifying novel metabolites. For instance, incubation of etonogestrel with the fungus Cunninghamella blakesleeana resulted in the production of 6β-hydroxy-etonogestrel, 10β-hydroxy-etonogestrel, and 14α-hydroxy-etonogestrel, among others. aub.edu.lbnih.gov
Involvement of Cytochrome P450 Enzymes in Etonogestrel Metabolism
The metabolism of etonogestrel is heavily reliant on the cytochrome P450 (CYP) enzyme system located in the liver. drugbank.comwikipedia.orgnih.govnih.gov The primary isoenzyme responsible for the metabolism of etonogestrel is CYP3A4. drugbank.comwikipedia.orgnih.govnih.govfda.govdrugs.comhivclinic.ca This enzyme catalyzes the hydroxylation of etonogestrel. drugbank.comnih.gov
The initial bioactivation of the prodrug desogestrel to etonogestrel is thought to be catalyzed by CYP2C9 and possibly CYP2C19 in the intestinal mucosa and liver. fda.govfda.govnih.govnih.govrxlist.comhres.ca Following this conversion, CYP3A4 is the key enzyme involved in the further metabolism of the active etonogestrel. nih.gov The involvement of CYP3A4 is significant, as inducers of this enzyme can increase the metabolism of etonogestrel, potentially leading to reduced efficacy, while inhibitors can increase its plasma concentrations. wikipedia.orgnih.govmedscape.comnih.govwikipedia.org
Phase II Conjugation Pathways
After the initial Phase I metabolism (primarily hydroxylation), etonogestrel and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.gov
Glucuronidation Mechanisms
Glucuronidation is a major Phase II metabolic pathway for etonogestrel and its metabolites. drugbank.comnih.govmims.com In this process, glucuronic acid is attached to the hydroxyl groups of the metabolites. This conjugation reaction results in the formation of etonogestrel glucuronide, a more water-soluble compound that can be more easily eliminated from the body, primarily through urine. researchgate.netnih.govfda.govdrugbank.comrxlist.comdrugs.com The formation of etonogestrel beta-D-glucuronide has been specifically identified. pharmaffiliates.comnih.gov
Sulfation Pathways
Sulfation is another important Phase II conjugation pathway for etonogestrel and its metabolites. drugbank.comnih.govmims.com This process involves the addition of a sulfonate group, forming sulfate (B86663) conjugates. researchgate.netnih.govnih.govfda.govrxlist.comdrugs.com Similar to glucuronidation, sulfation increases the water solubility of the metabolites, aiding in their excretion. nih.gov Studies have shown the formation of sulfate conjugates of desogestrel metabolites in both in vivo and in vitro systems. researchgate.netnih.gov
Comparative In Vitro Metabolism Across Species
Studies comparing the metabolism of desogestrel across different species have revealed both similarities and differences. In rats and dogs, as in humans, the primary site of metabolism is the C3-position. researchgate.netnih.gov However, other metabolic pathways can differ between species. researchgate.netnih.gov
For instance, in rats, major metabolic routes include 15α-hydroxylation and epoxidation of the C11-methylene group, with the majority of metabolites being 3α-hydroxy,4,5α-dihydro derivatives. researchgate.net In contrast, metabolites isolated from dogs are predominantly 3β-hydroxy,4,5α-dihydro derivatives. researchgate.net These species-specific differences are important considerations when extrapolating metabolic data from animal models to humans. researchgate.net
Microbial Biotransformation Studies of ∆5(6)-Desogestrel and Etonogestrel
Microbial biotransformation has proven to be a valuable tool for producing and identifying novel metabolites of desogestrel and etonogestrel. aub.edu.lbaub.edu.lbgoogle.comresearchgate.net Fungi, particularly species of Cunninghamella, are often used in these studies due to the similarity of their cytochrome P450 enzyme systems to those in mammals. aub.edu.lbaub.edu.lb
Incubation of desogestrel with Cunninghamella elegans has been shown to yield various metabolites, including a novel compound identified as 3,6-dioxodesogestrel. aub.edu.lb Another study using Cunninghamella blakesleeana for the biotransformation of desogestrel produced three new metabolites: 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,15β,17β-triol, 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3β,6β,17β-triol, and 13-ethyl-11-methylene-18,19-dinor-17α-pregn-20-yn-3α,5α,6β,17β-tetraol. nih.gov
Similarly, studies with etonogestrel and Cunninghamella species have been instrumental in identifying hydroxylated metabolites. aub.edu.lbnih.govaub.edu.lb For example, fermentation of etonogestrel with Cunninghamella blakesleeana and Cunninghamella echinulata led to the isolation of several metabolites, including 6β-hydroxy-11,22-epoxy-etonogestrel, 11,22-epoxy-etonogestrel, 10β-hydroxy-etonogestrel, 6β-hydroxy-etonogestrel, and 14α-hydroxy-etonogestrel. aub.edu.lbnih.gov
Interactive Data Tables
Table 1: Identified Hydroxylated Metabolites of Etonogestrel
| Metabolite | Position of Hydroxylation | Source of Identification |
|---|---|---|
| 6β-hydroxy-etonogestrel | C6 | Microbial Biotransformation aub.edu.lbnih.gov, In vivo (human) nih.gov |
| 10β-hydroxy-etonogestrel | C10 | Microbial Biotransformation aub.edu.lbnih.gov |
| 14α-hydroxy-etonogestrel | C14 | Microbial Biotransformation aub.edu.lbnih.gov |
| C13-ethyl-hydroxy-desogestrel | C13-ethyl group | In vivo (human) nih.gov |
| 15α-hydroxy-desogestrel | C15 | In vivo (human) nih.gov, In vitro (rat) researchgate.net |
| 3α-OH-desogestrel | C3 | In vitro fda.govfda.gov |
| 3β-OH-desogestrel | C3 | In vitro fda.govfda.gov |
Table 2: Key Enzymes in Desogestrel and Etonogestrel Metabolism
| Compound | Metabolic Step | Key Enzyme(s) |
|---|---|---|
| Desogestrel | Bioactivation to Etonogestrel | CYP2C9, CYP2C19 fda.govfda.govnih.govnih.govrxlist.comhres.ca |
Table 3: Microbial Biotransformation Products of Desogestrel and Etonogestrel
| Substrate | Microorganism | Identified Metabolites |
|---|---|---|
| Desogestrel | Cunninghamella elegans | 3,6-dioxodesogestrel aub.edu.lb |
| Desogestrel | Cunninghamella blakesleeana | 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,15β,17β-triol, 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3β,6β,17β-triol, 13-ethyl-11-methylene-18,19-dinor-17α-pregn-20-yn-3α,5α,6β,17β-tetraol nih.gov |
| Etonogestrel | Cunninghamella blakesleeana | 6β-hydroxy-11,22-epoxy-etonogestrel, 11,22-epoxy-etonogestrel, 10β-hydroxy-etonogestrel, 6β-hydroxy-etonogestrel, 14α-hydroxy-etonogestrel aub.edu.lbnih.gov |
Fungal Biocatalysis for Novel Metabolite Generation (e.g., Cunninghamella blakesleeana, Cunninghamella elegans)
Fungal biotransformation is a valuable tool for creating new derivatives of steroid compounds, often yielding products that are difficult to synthesize through conventional chemical methods. glowm.com The fungi Cunninghamella elegans and Cunninghamella blakesleeana, known for their cytochrome P450 monooxygenase systems, have been effectively used to generate novel metabolites of desogestrel and its active form, etonogestrel. glowm.com These microorganisms are capable of catalyzing regio- and stereo-selective hydroxylation reactions on the steroid nucleus. glowm.com
Cunninghamella elegans
Incubation of desogestrel with Cunninghamella elegans has been shown to produce a range of metabolites through various reactions, including hydroxylation and oxidation. glpbio.comresearchgate.netaub.edu.lbnih.gov One study reported the generation of one new and five previously known metabolites. glpbio.comresearchgate.netaub.edu.lbnih.gov The biotransformation yielded a novel dione (B5365651) metabolite, alongside hydroxylated and epoxidized derivatives. glpbio.comresearchgate.net
Cunninghamella blakesleeana
The biotransformation of desogestrel using Cunninghamella blakesleeana has also resulted in the formation of new hydroxylated metabolites. A study identified three new triol and tetraol metabolites, along with a known dihydroxy-ketone derivative, demonstrating the versatile hydroxylating capability of this fungal species on the desogestrel framework. researchgate.net
Similarly, when the active metabolite of desogestrel, etonogestrel, was subjected to biotransformation with Cunninghamella blakesleeana, five metabolites were produced, including new epoxy and hydroxylated derivatives. glowm.com The same study noted that incubation with Cunninghamella echinulata also yielded some of these metabolites. glowm.comnih.gov This highlights the potential of these fungal systems to create a diverse array of steroid derivatives. nih.gov
Characterization of Microbially Derived Metabolites
The structural elucidation of metabolites generated through fungal biocatalysis is essential to understand the transformations that have occurred. This is typically achieved using a combination of advanced spectroscopic techniques.
For the metabolites derived from the biotransformation of desogestrel and etonogestrel by Cunninghamella species, researchers have employed methods such as 1H NMR, 13C NMR, and 2D-NMR (including COSY, HMQC, and HMBC). glpbio.comresearchgate.net Mass spectrometry, particularly High-Resolution Electron Impact Mass Spectrometry (HREI-MS), has been crucial for determining the molecular formulas of the novel compounds. glpbio.comresearchgate.net Additionally, Infrared (IR) and Ultraviolet (UV) spectroscopy have been used to identify functional groups and chromophores within the metabolite structures. glpbio.comresearchgate.net
For instance, the structure of a new dione metabolite produced by C. elegans from desogestrel was confirmed through detailed analysis of its 1H and 13C NMR data, which showed the introduction of a ketone group, and this was supported by its mass spectral fragmentation pattern. glpbio.comresearchgate.net Similarly, the structures of new triol and tetraol metabolites from C. blakesleeana were established by identifying the positions of newly introduced hydroxyl groups via comprehensive NMR analysis. researchgate.net
Table 1: Metabolites of Desogestrel from Biotransformation with Cunninghamella elegans
| Metabolite Number | Chemical Name | Type |
| 2 | 13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17β-ol-3,6-dione | New |
| 3 | 13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3β,6β,17β-triol | Known |
| 4 | 13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,17β-diol-3-one | Known |
| 5 | 13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17β-ol-3-one | Known |
| 6 | 13β-ethyl-11-epoxy-18,19-dinor-17α-pregn-4-en-20-yn-17β-ol-3-one | Known |
| 7 | 13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-10β,17β-diol-3-one | Known |
Source: glpbio.comresearchgate.net
Table 2: Metabolites of Desogestrel from Biotransformation with Cunninghamella blakesleeana
| Metabolite Number | Chemical Name | Type |
| 2 | 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,15β,17β-triol | New |
| 3 | 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3β,6β,17β-triol | New |
| 4 | 13-ethyl-11-methylene-18,19-dinor-17α-pregn-20-yn-3α,5α,6β,17β-tetraol | New |
| 5 | 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,17β-dihydroxy-3-one | Known |
Source: researchgate.net
Table 3: Metabolites of Etonogestrel from Biotransformation with Cunninghamella blakesleeana
| Metabolite Number | Chemical Name | Type |
| 2 | 6β-hydroxy-11,22-epoxy-etonogestrel | New |
| 3 | 11,22-epoxy-etonogestrel | New |
| 4 | 10β-hydroxy-etonogestrel | New |
| 5 | 6β-hydroxy-etonogestrel | Known |
| 6 | 14α-hydroxy-etonogestrel | Known |
Source: glowm.com
Molecular Pharmacology and Receptor Interactions Mechanistic and Preclinical in Vitro/animal Studies
Progesterone (B1679170) Receptor Binding and Activation
Etonogestrel (B1671717) is a potent progestin, meaning it acts as an agonist at the progesterone receptor (PR). wikipedia.orgdrugbank.com Its high affinity for this receptor is a key determinant of its biological activity. nih.govdrugbank.com
The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. oup.comoup.com While they share identical steroid-binding domains, their functional roles can differ depending on the target tissue. oup.comnih.gov PR-B generally functions as a stronger transcriptional activator than PR-A. oup.com
Etonogestrel demonstrates a high binding affinity for progesterone receptors. nih.govdrugbank.commedchemexpress.com In fact, its affinity for the PR is approximately 25 times greater than that of progesterone itself. nih.gov While specific data on the preferential binding of etonogestrel to PR-A versus PR-B is limited, it is suggested that no significant difference is expected due to their identical steroid-binding domains. nih.gov Studies have shown that progestogen responses via PR-A can be more potent but less efficacious than those mediated by PR-B. researchgate.net
Interactive Table: Relative Binding Affinity of Etonogestrel and other Progestins to Progesterone Receptor
| Compound | Relative Binding Affinity (%) to Progesterone Receptor |
| Etonogestrel | 150 |
| Progesterone | 100 |
| Levonorgestrel (B1675169) | Data not available in provided sources |
| Norethisterone | Data not available in provided sources |
Note: Data is relative to progesterone (set at 100%).
Upon binding to the progesterone receptor, etonogestrel induces a conformational change in the receptor, leading to its activation. oup.com This activated receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. oup.com This interaction modulates the transcription of these genes, which can either be activated or repressed. kup.at
The binding of the etonogestrel-PR complex can directly influence the transcriptional machinery or involve the recruitment of co-activators or co-repressors, ultimately leading to an increase or decrease in the rate of transcription. oup.comkup.at The specific cellular response depends on the target gene and the cellular context. oup.com For instance, in vitro studies have shown that etonogestrel can induce the expression of FK506 binding protein 51 (FKBP51) mRNA and protein in human endometrial stromal cells. medchemexpress.com Furthermore, research in animal models has demonstrated that etonogestrel can down-regulate the expression of the transcription factor PHOX2B and its target genes in the solitary tract nucleus. nih.govmdpi.comdntb.gov.ua
Beyond its genomic actions mediated by nuclear progesterone receptors, progestins like etonogestrel can also elicit non-genomic effects. These rapid actions are not dependent on gene transcription and can be mediated through membrane-bound progesterone receptors or by modulating the activity of various neurotransmitter systems and ion channels. nih.govmdpi.com Progestins have been shown to modulate GABAergic, glutamatergic, nicotinic, serotonergic, and oxytocinergic receptors. mdpi.com
Interactions with Other Steroid Hormone Receptors
Etonogestrel's pharmacological profile is also influenced by its interactions with other steroid hormone receptors, including the androgen and glucocorticoid receptors.
Etonogestrel exhibits weak androgenic activity. wikipedia.org It binds to the androgen receptor (AR), but with a lower affinity compared to its potent interaction with the progesterone receptor. nih.gov Studies comparing various progestins have shown that etonogestrel and other third-generation progestins display androgenic activity for transactivation. nih.gov However, it is considered less androgenic than older progestins like levonorgestrel and norethisterone. wikipedia.orgcontemporaryobgyn.net This reduced androgenicity is a notable characteristic of etonogestrel.
Interactive Table: Relative Binding Affinity of Etonogestrel to Androgen Receptor
| Compound | Relative Binding Affinity (%) to Androgen Receptor |
| Etonogestrel | 20 |
| Dihydrotestosterone (B1667394) (DHT) | 100 |
Note: Data is relative to dihydrotestosterone (set at 100%).
Etonogestrel has been shown to bind to the glucocorticoid receptor (GR) and exhibit very weak glucocorticoid activity. wikipedia.org Its binding affinity for the GR is about 14% of that of dexamethasone (B1670325). wikipedia.org
Studies have demonstrated that etonogestrel can act as a partial agonist for GR-mediated transactivation but as an agonist for transrepression on synthetic promoters in certain cell lines. nih.govnih.gov In peripheral blood mononuclear cells, etonogestrel displays agonist activity on the GR-regulated gene IL6 but has little effect on another GR-regulated gene, GILZ. nih.govnih.gov This suggests that the transcriptional effects of etonogestrel via the GR can be gene-specific. nih.govnih.gov
Interactive Table: Relative Binding Affinity of Etonogestrel to Glucocorticoid Receptor
| Compound | Relative Binding Affinity (%) to Glucocorticoid Receptor |
| Etonogestrel | 14 |
| Dexamethasone | 100 |
Note: Data is relative to dexamethasone (set at 100%).
Modulation of Endogenous Hormone Synthesis and Secretion Pathways
Impact on Hypothalamic-Pituitary-Gonadal Axis Hormones (e.g., LH, FSH)
Desogestrel (B1670305) exerts a significant modulatory effect on the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its potent progestogenic activity. nih.govwikipedia.org This activity leads to negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH). nih.govnews-medical.net The decreased GnRH stimulation of the anterior pituitary gland subsequently suppresses the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govpatsnap.com This suppression of gonadotropins is a central mechanism for the inhibition of follicular development and ovulation. news-medical.netpatsnap.comteachmeobgyn.com
The degree of suppression is dose-dependent. Studies in healthy young men investigating desogestrel for male contraception found that desogestrel alone suppressed gonadotropin levels significantly. wikipedia.org
A 150 µ g/day dose suppressed LH levels by approximately 35% and FSH levels by about 47%. wikipedia.org
A 300 µ g/day dose led to a more pronounced suppression, reducing LH levels by about 42% and FSH levels by approximately 55%. wikipedia.org
Table 2: Effect of Desogestrel on Gonadotropin Levels in Healthy Men
| Daily Desogestrel Dose | Approximate LH Suppression | Approximate FSH Suppression |
|---|---|---|
| 150 µg | 35% | 47% |
| 300 µg | 42% | 55% |
Data from a study on male contraceptive regimens. wikipedia.org
Effects on Enzymes Involved in Steroidogenesis (e.g., 5α-reductase, Cytochrome P450 Enzymes)
Desogestrel and its metabolites interact with key enzymes involved in the synthesis and metabolism of steroid hormones.
5α-reductase: This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT). nih.govnih.gov In vitro studies have demonstrated that desogestrel and its active metabolite etonogestrel exhibit weak inhibitory effects on 5α-reductase. wikipedia.org At a concentration of 0.1 µM, there was a 5.7% inhibition, which increased to 34.9% at a 1 µM concentration. wikipedia.org The accumulation of etonogestrel with daily administration is thought to be related in part to the progressive inhibition of this enzyme. wikipedia.org
Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are crucial for the metabolism of desogestrel itself and other endogenous steroids. nih.govresearchgate.net Desogestrel is metabolized by CYP enzymes, with studies suggesting that its further metabolism after activation is catalyzed by CYP3A4. nih.gov Conversely, desogestrel and etonogestrel can also act as inhibitors of these enzymes. In vitro data show weak inhibition of CYP enzymes like CYP3A4, with a reported half-maximal inhibitory concentration (IC50) of 5 µM. wikipedia.org The progressive inhibition of cytochrome P450 monooxygenases may also contribute to the accumulation of etonogestrel during repeated dosing. wikipedia.org
Table 3: In Vitro Inhibition of Steroidogenic Enzymes by Desogestrel/Etonogestrel
| Enzyme | Concentration | Percent Inhibition | IC50 |
|---|---|---|---|
| 5α-reductase | 0.1 µM | 5.7% | - |
| 5α-reductase | 1 µM | 34.9% | - |
| Cytochrome P450 (e.g., CYP3A4) | - | - | 5 µM |
Data sourced from in vitro assays. wikipedia.org
Cellular and Tissue-Specific Mechanistic Studies
Influence on Cervical Mucus Properties (Mechanistic Basis)
One of the primary mechanisms of action for desogestrel is its profound effect on the properties of cervical mucus. patsnap.comrehabmypatient.com This effect is a direct result of its potent progestogenic activity, which antagonizes the effects of endogenous estrogen on the cervix. wikipedia.org
Under the influence of estrogen during the follicular phase, cervical mucus becomes thin, watery, clear, and alkaline, creating an environment conducive to sperm penetration around the time of ovulation. news-medical.net Desogestrel reverses these properties. Mechanistically, its progestogenic action causes the cervical glands to produce mucus that is thick, viscous, and opaque. news-medical.netpatsnap.com The volume of mucus is also significantly reduced. news-medical.net This altered mucus creates a formidable physical barrier that is hostile to sperm, mechanically impeding their passage from the vagina into the upper genital tract and thereby preventing fertilization. teachmeobgyn.comrehabmypatient.com This change in the cervical mucus is a rapid and robust effect, contributing significantly to the compound's contraceptive efficacy, particularly as it occurs even at very low concentrations. news-medical.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Δ5(6)-Desogestrel |
| Aldosterone |
| Desogestrel |
| Dihydrotestosterone |
| Drospirenone (B1670955) |
| Estradiol |
| Etonogestrel |
| Ethinylestradiol |
| Follicle-Stimulating Hormone (FSH) |
| Gonadotropin-Releasing Hormone (GnRH) |
| Levonorgestrel |
| Luteinizing Hormone (LH) |
| Norethisterone |
| Progesterone |
| Testosterone |
Endometrial Cellular Transformations
Etonogestrel, the active metabolite of Desogestrel, induces significant transformations in the cellular architecture of the endometrium. These changes are a key part of its mechanism of action and have been detailed in various histological studies. Long-term administration in animal models leads to a hyperproliferative state in the luminal epithelium, resulting in considerable tortuosity. news-medical.net Histological assessments of endometrial tissue from women using progestin-only contraceptives containing Desogestrel show a spectrum of changes, including proliferative endometrium, glandular atrophy, and decidual transformation. researchgate.net
The vasculature of the endometrium is also markedly affected. Studies have shown that treatment with Etonogestrel can lead to a reduction in α-smooth muscle actin (αSMA) immunoreactivity in endometrial vessels and a decrease in proliferating (PCNA-positive) vascular smooth muscle cells. wikipedia.org This suggests an impairment of vascular maturation and stability. wikipedia.org Furthermore, Etonogestrel has been found to significantly reduce the immunoreactivity of vascular endothelial growth factor (VEGF) in endometrial glands while increasing the expression of progesterone receptors (PR) in the same glandular tissue. nih.gov
A summary of observed endometrial changes is presented below:
| Histological Feature | Observation with Etonogestrel/Desogestrel | Reference |
| Glandular Structure | Atrophy, small and indistinct glands. | researchgate.net |
| Stromal Tissue | Decidualization (or pseudodecidualization), sometimes with myxoid changes. | researchgate.net |
| Luminal Epithelium | Becomes tortuous or hyperproliferative with long-term exposure. | news-medical.net |
| Vasculature | Thin-walled and ectatic vessels near the surface; reduced αSMA immunoreactivity. | researchgate.netwikipedia.org |
| Cellular Markers | Reduced glandular VEGF; increased glandular PR expression. | nih.gov |
| Affected Component | Effect of Etonogestrel/Desogestrel | Consequence | Reference |
| Tubal Smooth Muscle | Reduced contractility. | Slows rate of ovum transport. | news-medical.net |
| Tubal Cilia | Reduced motility/action. | Impairs gamete transport. | news-medical.netmedscape.comejgm.co.uk |
Investigations into Neuronal and Respiratory Regulatory Pathways (e.g., PHOX2B expression)
Recent research has investigated the influence of Etonogestrel on central nervous system pathways that regulate respiration, particularly focusing on the transcription factor PHOX2B. Mutations in PHOX2B are the cause of Congenital Central Hypoventilation Syndrome (CCHS), a disorder characterized by a blunted respiratory response to hypercapnia. gla.ac.uknih.gov
In a preclinical study using adult female rats, chronic administration of Etonogestrel (ETO) was found to selectively reduce the mRNA and protein expression of PHOX2B and its target genes within the dorsal vagal complex of the brainstem. gla.ac.uk Histological analysis indicated that these changes occurred specifically in the nucleus tractus solitarius (NTS), a key site for respiratory control that is rich in both progesterone receptors and PHOX2B-expressing neurons. gla.ac.uk Despite the downregulation of PHOX2B, the ETO-treated animals exhibited a paradoxically enhanced chemoreflex response to hypercapnia, alongside reduced metabolic activity. gla.ac.uk These findings suggest the NTS is a primary candidate for ETO-induced respiratory modulation. gla.ac.uk
| Parameter | Brain Region | Effect of Etonogestrel | Reference |
| PHOX2B mRNA Expression | Nucleus Tractus Solitarius (NTS) | Reduced | gla.ac.uk |
| PHOX2B Protein Expression | Nucleus Tractus Solitarius (NTS) | Reduced | gla.ac.uk |
| Chemoreflex Response | Systemic | Enhanced | gla.ac.uk |
| Breathing Cycle Variability | Systemic | Increased at rest | gla.ac.uk |
In Vitro Studies on Cell Proliferation and Apoptosis (e.g., MCF-7 breast cancer cells, 3T3 fibroblasts)
The effects of Desogestrel and its active metabolite, Etonogestrel (KDG), have been examined in various cell lines to determine their influence on cell proliferation and apoptosis.
MCF-7 Breast Cancer Cells Studies on the human breast adenocarcinoma cell line MCF-7, which expresses estrogen receptors, have shown that some 19-nortestosterone derived progestins, including Etonogestrel (KDG), can stimulate cell proliferation. nih.gov In one study, Desogestrel (DSG) at a concentration of 1 µmol/l was observed to increase the proliferation of MCF-7 cells. nih.gov This stimulatory effect appears complex; one investigation suggested it occurs via an interaction with the estrogen receptor, as the effect was blocked by antiestrogens. nih.gov Other work points to the involvement of the progesterone receptor membrane component-1 (PGRMC1), finding that the proliferative response to DSG was significantly higher in MCF-7 cells engineered to overexpress PGRMC1. wikipedia.orgnih.gov In contrast, a study using trophoblast cells from hydatidiform moles found that Desogestrel decreased cell proliferation and had no significant effect on apoptosis in that cell type. researchgate.net Specific data on Etonogestrel-induced apoptosis in MCF-7 cells is not detailed in the reviewed literature.
3T3 Fibroblasts The NIH/3T3 cell line, derived from mouse embryonic fibroblasts, is a standard model for studying cytotoxicity and cell proliferation. cytion.comlonza.com In a study investigating the biotransformation of Desogestrel, the parent compound and its resulting metabolites were evaluated for their effect on this cell line. nih.govaub.edu.lb The research concluded that Desogestrel and its seven tested metabolites were all non-cytotoxic to the 3T3 normal mouse fibroblast cell line. nih.govaub.edu.lb
| Cell Line | Compound | Effect on Proliferation | Effect on Apoptosis | Reference |
| MCF-7 | Desogestrel/Etonogestrel | Stimulatory | Not specified | nih.govnih.gov |
| 3T3 Fibroblast | Desogestrel & Metabolites | Non-cytotoxic (implying no negative effect on proliferation) | Not specified | nih.govaub.edu.lb |
Structure Activity Relationships Sar and Steroid Chemistry of ∆5 6 Desogestrel
Influence of the 13-Ethyl and 11-Methylene Moiety on Biological Activity
The specific substitutions on the steroid backbone of ∆5(6)-Desogestrel are fundamental to its activity. It is classified as a 13-ethyl-gonane, a characteristic it shares with other "newer" progestogens like gestodene (B1671452) and norgestimate. nih.gov This ethyl group at the C13 position is a critical modification compared to older norethisterone-derived progestins.
The introduction of an 11-methylene group is a distinctive feature of desogestrel (B1670305). drugbank.com Research leading to its development indicated that placing an 11-alkylidene substituent on the nortestosterone framework could significantly enhance biological activity. drugbank.comnih.gov This specific moiety contributes to the high progestational potency of its active metabolite, etonogestrel (B1671717). nih.gov Furthermore, the 11-methylene side chain sterically hinders metabolic pathways that might otherwise lead to different progestogenic compounds, ensuring a more targeted action. drugbank.com These modifications collectively result in a compound that, once activated, exhibits strong progestational effects with minimal androgenicity. nih.govfda.gov
Importance of the 3-Keto Group for Progestational Activity
∆5(6)-Desogestrel is a prodrug, meaning it is biologically inactive in its administered form. nih.govdrugbank.comiarc.fr Its progestational effects are mediated exclusively through its primary active metabolite, 3-keto-desogestrel, also known as etonogestrel. nih.goviarc.frfda.gov Following oral administration, desogestrel undergoes rapid and extensive first-pass metabolism in the intestinal mucosa and liver. drugbank.comiarc.fr This metabolic process involves hydroxylation at the C3 position, followed by oxidation to form a ketone. drugbank.comresearchgate.net
The formation of this 3-keto group, along with a concurrent shift of the double bond from the ∆5(6) position to the ∆4 position in the A-ring, is an absolute requirement for progestational activity. mdpi.com This resulting Δ4-3-keto configuration is the key pharmacophore that allows for high-affinity binding to the progesterone (B1679170) receptor. mdpi.com Therefore, while ∆5(6)-Desogestrel is the administered compound, the 3-keto group of its metabolite, etonogestrel, is indispensable for eliciting the intended biological response. nih.govfda.gov
Stereochemical Considerations and Their Impact on Receptor Interactions
The three-dimensional structure of a steroid is paramount to its ability to bind to and activate its corresponding receptor. The specific stereochemistry of ∆5(6)-Desogestrel, defined by multiple chiral centers, ensures a precise conformational shape that is recognized by the progesterone receptor's ligand-binding domain. The IUPAC name, (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol, specifies this exact spatial arrangement. nih.govwikipedia.org
This defined stereoisomerism is crucial for biological activity. The interaction between a ligand and its receptor is highly stereospecific, akin to a key fitting into a lock. capes.gov.brnih.gov The orientation of the 13-ethyl group, the 11-methylene plane, and the 17α-ethynyl group creates a molecular topography that complements the binding pocket of the progesterone receptor. This precise fit is responsible for the high binding affinity and potent agonist activity of its metabolite, etonogestrel. wikipedia.org Any deviation from this specific stereochemical configuration would likely result in a dramatic loss of binding affinity and, consequently, a reduction or complete loss of progestational effect.
Comparative Structural Analyses with Other Progestins
Analyzing the structure of ∆5(6)-Desogestrel and its active form, etonogestrel, in comparison to other progestins highlights the chemical nuances that lead to different pharmacological profiles. Levonorgestrel (B1675169) and gestodene are relevant comparators as they are also potent, 19-nortestosterone-derived progestins.
∆5(6)-Desogestrel vs. Etonogestrel: The primary difference is that desogestrel is a prodrug lacking the C3-keto group and possessing a ∆5 double bond. Etonogestrel is the active metabolite with the critical Δ4-3-keto configuration. mdpi.com
Etonogestrel vs. Levonorgestrel: Both are potent progestins. However, etonogestrel possesses an 11-methylene group that levonorgestrel lacks. This structural addition is a key factor in etonorgestrel's increased selectivity for the progesterone receptor and its markedly lower relative androgenicity compared to levonorgestrel. nih.govfrontiersin.org
Etonogestrel vs. Gestodene: These two compounds are structurally very similar. Both are 13-ethyl-gonanes with a C17α-ethynyl group and a Δ4-3-keto configuration. nih.gov The main distinction is that gestodene has a double bond between C15 and C16, whereas etonogestrel does not. Gestodene is administered in its active form, whereas etonogestrel is formed from the prodrug desogestrel. kup.at Despite the structural similarities, these subtle differences can influence their metabolic profiles and interaction with various enzymes. nih.gov
The following table provides a comparative summary of these key structural features.
| Compound | Status | Key Structural Features | Implication for Activity |
|---|---|---|---|
| ∆5(6)-Desogestrel | Prodrug | Lacks 3-keto group; ∆5 double bond; 11-methylene group; 13-ethyl group | Biologically inactive until metabolized to etonogestrel. drugbank.comiarc.fr |
| Etonogestrel | Active Metabolite | Δ4-3-keto group; 11-methylene group; 13-ethyl group | High progestational potency and high selectivity for the progesterone receptor. fda.govnih.gov |
| Levonorgestrel | Active Compound | Δ4-3-keto group; 13-ethyl group; Lacks 11-methylene group | Potent progestin but with higher relative androgenicity compared to etonogestrel. frontiersin.org |
| Gestodene | Active Compound | Δ4-3-keto group; 13-ethyl group; Additional C15-C16 double bond | Potent progestin, structurally very similar to etonogestrel. nih.gov |
Advanced Analytical Methodologies for ∆5 6 Desogestrel and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone for separating ∆5(6)-Desogestrel from its active metabolite, other related substances, and formulation excipients. The choice of technique depends on the analytical objective, whether it is routine quality control, dissolution testing, or metabolite profiling.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Desogestrel (B1670305). ymerdigital.cominnovareacademics.inwalshmedicalmedia.com Method development focuses on optimizing the separation of Desogestrel and co-formulated compounds like Ethinyl Estradiol, achieving good resolution, sharp peaks, and reasonable run times. ymerdigital.com Reversed-phase (RP) chromatography is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. ymerdigital.cominnovareacademics.in
Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. ymerdigital.cominnovareacademics.in Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limits of detection (LOD) and quantitation (LOQ). ymerdigital.comresearchgate.net For instance, a validated method demonstrated linearity for Desogestrel in the range of 75 - 600 ng/mL. researchgate.net Robustness is tested by making deliberate small changes to method parameters such as flow rate and mobile phase composition to ensure the method remains unaffected. ymerdigital.com
Several HPLC methods have been developed and validated, each with specific columns and conditions tailored to the analytical need.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase (Column) | Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm) ymerdigital.com | Zorbax SB Phenyl C18 (4.6 x 150 mm) walshmedicalmedia.com | Cyano phase (short, small I.D. column) researchgate.net |
| Mobile Phase | Methanol:Water (45:55 v/v) ymerdigital.com | KH2PO4 Buffer (0.02M):Acetonitrile (50:50 v/v) walshmedicalmedia.com | Isocratic elution with UV-transparent buffer/organic solvent researchgate.net |
| Flow Rate | 1.0 mL/min ymerdigital.com | 2.0 mL/min walshmedicalmedia.com | 0.45 mL/min researchgate.net |
| Detection (UV Wavelength) | 210 nm ymerdigital.com | 210 nm walshmedicalmedia.com | 200 nm researchgate.net |
| Retention Time of Desogestrel | 5.013 min ymerdigital.com | 13.9 min walshmedicalmedia.com | < 5 min (total run time) researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. ijariie.comaustinpublishinggroup.com This technology utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, allows for higher mobile phase velocities without a loss of efficiency. ijariie.com The result is dramatically shorter analysis times and improved peak resolution. austinpublishinggroup.comwaters.com
In the context of Desogestrel analysis, UPLC has been successfully applied to consolidate multiple legacy HPLC and GC methods into a single, efficient method. waters.com This consolidation improves laboratory productivity and reduces solvent consumption and waste. waters.com For example, a UPLC method using an ACQUITY UPLC HSS T3 column (150 x 2.1 mm, 1.8 µm) can resolve Desogestrel and its related substances in a significantly shorter time than conventional HPLC methods. waters.com The enhanced sensitivity of UPLC is particularly beneficial for low-dose formulations and for detecting trace-level impurities and metabolites. researchgate.netijariie.com
| Parameter | Conventional HPLC | UPLC Application |
|---|---|---|
| Particle Size | 3-5 µm ymerdigital.com | < 2 µm (e.g., 1.8 µm) waters.com |
| Typical Run Time | > 12 minutes ymerdigital.com | < 10.5 minutes, often ~5 minutes researchgate.netwaters.com |
| System Pressure | Lower (170-350 bars) ijariie.com | Higher (up to 1000 bars) ijariie.com |
| Resolution | Good | Higher, sharper peaks austinpublishinggroup.comwaters.com |
| Sensitivity | Standard ymerdigital.com | Enhanced researchgate.netijariie.com |
Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. researchgate.net However, steroids like ∆5(6)-Desogestrel are non-volatile due to their high molecular weight and polar functional groups (e.g., hydroxyl group), making them unsuitable for direct GC analysis. gcms.czrestek.com To overcome this limitation, a crucial sample preparation step known as derivatization is required. researchgate.netrestek.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.netgcms.cz For compounds containing hydroxyl groups, the most common derivatization reactions are:
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). gcms.cz The resulting TMS ether is significantly more volatile and less polar than the parent compound.
Acylation: This involves reacting the hydroxyl group with an acylating agent, such as a perfluoroacid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). gcms.cz This creates a volatile ester derivative that is also highly responsive to electron capture detectors (ECD), enhancing sensitivity for trace analysis. gcms.cz
Once derivatized, the volatile ∆5(6)-Desogestrel derivative can be separated by GC and detected. The choice of derivatizing reagent depends on the specific requirements of the analysis and the detector being used. gcms.cz
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of ∆5(6)-Desogestrel and its metabolites. It is almost always coupled with a chromatographic separation technique to handle the complexity of biological and pharmaceutical samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma. nih.govtechnologynetworks.comnih.gov This technique combines the separation power of liquid chromatography (either HPLC or UPLC) with the high specificity and sensitivity of tandem mass spectrometry. nih.govplos.org
For analysis, the analyte is first separated by LC and then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). nih.gov The instrument is often operated in Multiple Reaction Monitoring (MRM) mode for quantification. plos.orgmdpi.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored by the second mass analyzer. plos.orgkcl.ac.uk This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations (pg/mL). nih.govtechnologynetworks.com
LC-MS/MS has been used to study the metabolism of Desogestrel, showing that it undergoes substantial first-pass metabolism in the gut mucosa to form its active metabolite, 3-keto-desogestrel (Etonogestrel), as well as other hydroxylated and conjugated products. nih.gov The technique's high sensitivity allows for detailed pharmacokinetic studies from small sample volumes. nih.govplos.org
| Parameter | Typical LC-MS/MS Application |
|---|---|
| Separation | UPLC or HPLC nih.govplos.org |
| Ionization | Electrospray Ionization (ESI), positive mode nih.govplos.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) plos.orgmdpi.com |
| Sensitivity | High (pg/mL to femtomolar range) nih.govplos.org |
| Application | Quantification of parent drug and metabolites in plasma/serum; Pharmacokinetic studies; Metabolite identification nih.govnih.govnih.gov |
| Sample Prep | Protein precipitation, supported liquid extraction, or solid-phase extraction nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the identification capabilities of MS. nih.gov As with standard GC, metabolites of Desogestrel, which contain polar hydroxyl groups, must be derivatized prior to analysis to make them volatile. nih.gov Silylation is a common approach for this purpose. gcms.cz
After injection, the derivatized metabolites are separated on the GC column based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the MS ion source (typically electron impact, EI), where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint that can be used to identify the metabolite, often by comparison to a spectral library. nih.gov
GC-MS has been used to identify metabolites of Desogestrel, such as 3-keto-desogestrel, by co-chromatography with authentic standards. nih.gov While LC-MS/MS is often preferred for quantitative work in biological fluids due to simpler sample preparation, GC-MS remains a powerful tool for the structural identification of unknown metabolites, particularly when reference standards are unavailable. However, analysts must be aware of potential matrix effects, where co-eluting compounds can suppress or enhance the analyte signal, potentially affecting quantification. mdpi.com
Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Photoionization)
The analysis of ∆5(6)-desogestrel and its metabolites often employs mass spectrometry (MS) coupled with various ionization techniques to achieve high sensitivity and selectivity. The choice of ionization method is critical and depends on the polarity and thermal stability of the analyte.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and large biomolecules. It generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC). technologynetworks.comlibretexts.org For desogestrel and its active metabolite, etonogestrel (B1671717) (3-ketodesogestrel), positive mode ESI is often preferred. innovareacademics.innih.gov The addition of a small amount of formic acid to the mobile phase can enhance the detection of these compounds by promoting the formation of protonated molecules [M+H]⁺, leading to higher sensitivity and lower background noise. innovareacademics.in Studies have shown that reducing the column inner diameter and flow rate in LC-ESI-MS can significantly increase the sensitivity for desogestrel, with a sensitivity gain factor of up to 5-13 observed when moving to a 0.3 mm column. researchgate.net This indicates an enhanced ionization efficiency at lower flow rates. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is more suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org The process involves vaporizing the sample and solvent, followed by ionization through ion-molecule reactions initiated by a corona discharge. shimadzu.comcreative-proteomics.com APCI is less susceptible to matrix effects compared to ESI and can accommodate higher mobile phase flow rates. creative-proteomics.com It has been successfully applied to the simultaneous determination of desogestrel and other synthetic steroids. researchgate.net In one method, APCI was used in selected ion monitoring (SIM) mode to achieve a limit of quantification of 960 pg for desogestrel. researchgate.net
Atmospheric Pressure Photoionization (APPI): APPI is a technique that uses photons to ionize analytes. It is particularly effective for low to moderate polarity compounds. shimadzu.com While less common than ESI and APCI for desogestrel analysis, it has been used in combination with APCI for the determination of various progestogens in environmental water samples, demonstrating its potential for analyzing such compounds. researchgate.net
The selection between these ionization techniques is a critical step in method development. A comparison of their key features is presented below.
Table 1: Comparison of Common Ionization Techniques for ∆5(6)-Desogestrel Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
|---|---|---|---|
| Principle | Ionization from charged droplets in a strong electric field. libretexts.org | Gas-phase ion-molecule reactions initiated by corona discharge. wikipedia.orgcreative-proteomics.com | Ionization by photons from a UV lamp. shimadzu.com |
| Analyte Polarity | Best for polar compounds. emory.edu | Suitable for low to medium polarity compounds. wikipedia.org | Good for low to moderate polarity compounds. shimadzu.com |
| Thermal Stability | Suitable for thermally labile molecules. libretexts.org | Requires thermal stability as sample is vaporized. creative-proteomics.com | Requires thermal stability. |
| Flow Rate Compatibility | Lower flow rates often enhance sensitivity. researchgate.net | Can accommodate higher flow rates than ESI. creative-proteomics.com | Compatible with standard LC flow rates. |
| Common Ions Formed | [M+H]⁺, [M+Na]⁺, multiply charged ions. libretexts.org | Primarily singly charged [M+H]⁺ ions. creative-proteomics.com | Primarily molecular ions (M⁺). |
| Matrix Effects | More susceptible to ion suppression. shimadzu.com | Less susceptible to matrix effects. creative-proteomics.com | Can be less prone to matrix effects than ESI. |
Metabolite Profiling and Identification by High-Resolution MS
High-resolution mass spectrometry (HRMS) is an indispensable tool for the profiling and identification of ∆5(6)-desogestrel metabolites. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and distinguishing between molecules with very similar nominal masses. soton.ac.ukresearchgate.net
Desogestrel is a prodrug that is rapidly and extensively metabolized, primarily in the liver and intestines, to its biologically active metabolite, etonogestrel (also known as 3-ketodesogestrel). wikipedia.orgnih.gov Further metabolism of etonogestrel involves hydroxylation and conjugation. nih.gov
The general workflow for metabolite identification using HRMS involves:
Sample Analysis: Administration of desogestrel and collection of biological samples (e.g., plasma, urine).
LC-HRMS Analysis: Separation of metabolites using liquid chromatography followed by detection with a high-resolution mass spectrometer.
Data Processing: Specialized software is used to compare the chromatograms of control and post-dose samples to find potential metabolites. This involves searching for predicted metabolites based on common metabolic pathways (e.g., oxidation, hydroxylation, glucuronidation) and looking for unexpected signals.
Structural Elucidation: The accurate mass data from the parent ion and its fragment ions (obtained through MS/MS experiments) are used to propose the chemical formula and structure of the metabolites. Comparison with synthesized standards, when available, provides definitive identification.
While detailed metabolite profiling studies specifically for ∆5(6)-desogestrel are not extensively published, the metabolic pathways for its active form, etonogestrel, have been investigated. For instance, various hydroxylated derivatives have been identified, although their presence and physiological relevance in humans are not fully known. nih.gov The use of HRMS is crucial in distinguishing and identifying these closely related metabolic products.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of ∆5(6)-desogestrel and its related compounds. soton.ac.ukresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk
¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). In the context of desogestrel synthesis and characterization, ¹H NMR is used to confirm the presence of key structural features. For example, specific signals can be assigned to the methylene (B1212753) protons on the A-ring and the ethynyl (B1212043) proton. google.comgoogle.com
¹³C NMR: Carbon-13 NMR provides a spectrum where each unique carbon atom in the molecule gives a distinct signal, revealing the total number of carbon atoms and their chemical environment. This is fundamental in confirming the steroid backbone and the positions of functional groups. core.ac.uk
2D NMR Techniques: For complex molecules like steroids, 2D NMR experiments are essential for complete structural assignment. core.ac.ukmdpi.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. core.ac.uk
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached. core.ac.uk
In the synthesis of desogestrel intermediates, NMR is used to verify the structure at each step and to differentiate between isomers. google.comgoogle.com
Table 2: Representative NMR Data for a Desogestrel Intermediate Data is illustrative and based on published spectra for related compounds.
| Nucleus | Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|
| ¹H | 5.46 (s, 1H) | Correlates with olefinic carbon |
| 4.98 (s, 1H) | Correlates with exocyclic methylene carbon | |
| 4.78 (s, 1H) | Correlates with exocyclic methylene carbon | |
| 2.60 (s, 1H) | Ethynyl proton | |
| 1.04 (t, 3H) | Ethyl group protons | |
| ¹³C | ~140 | C-5 (olefinic) |
| ~124 | C-4 (olefinic) | |
| ~107 | C-11 methylene | |
| ~80 | C-17 (alkyne bearing) | |
| ~12 | C-18 (ethyl group) |
Source: Adapted from patent literature data. google.com
Derivative spectrophotometry is a simple, rapid, and cost-effective analytical technique used for the quantification of drugs in pharmaceutical formulations, especially when dealing with overlapping spectra of multiple components. saudijournals.com This method involves calculating the first or higher-order derivative of the absorbance spectrum, which can resolve overlapping peaks and eliminate background interference from excipients.
For the simultaneous determination of desogestrel (DSG) and ethinylestradiol (EE2) in tablets, second-order derivative spectrophotometry has been successfully applied. researchgate.net
Methodology: Acetonitrile is often used as the solvent. The second-order derivative spectrum is generated, and specific wavelengths where one compound has a zero crossing (zero absorbance in the derivative spectrum) while the other has a significant peak are used for quantification. researchgate.net
Findings: One study reported using the zero-crossing method at 220 nm for DSG determination and a graphical method at 288 nm for EE2. The method was found to be linear over specific concentration ranges for both drugs. researchgate.net This technique allows for their parallel determination without prior separation. researchgate.net
Table 3: Parameters for Derivative Spectrophotometry of Desogestrel
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Second-order derivative spectrophotometry | researchgate.net |
| Solvent | Acetonitrile | researchgate.net |
| Quantification Wavelength | 220 nm (zero-crossing method) | researchgate.net |
| Determination Range | 1.5 x 10⁻⁶ to 5 x 10⁻⁴ mol/L | researchgate.net |
Method Validation Parameters in Research Settings (e.g., Sensitivity, Selectivity, Accuracy, Precision, Robustness)
The validation of analytical methods is crucial to ensure that the results are reliable, reproducible, and accurate for their intended purpose. In research settings, validation is typically performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) or the US Food and Drug Administration (FDA). ymerdigital.com
Key validation parameters include:
Sensitivity: The ability to detect low concentrations of the analyte. It is often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For a desogestrel metabolite, a method was validated with a sensitivity of 50.0 pg/ml using a low plasma volume. innovareacademics.in
Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as excipients or endogenous compounds. ymerdigital.com
Accuracy: The closeness of the measured value to the true value. It is typically assessed by recovery studies, spiking a blank matrix with a known concentration of the analyte. Accuracy for desogestrel and its impurities in one UPLC method was established with recoveries between 93.8% and 106.2%. researchgate.net For the metabolite 3-ketodesogestrel, between-run accuracy ranged from -6.17% to -0.27%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). scispace.com For 3-ketodesogestrel, between-run precision ranged from 6.12% to 8.85%. nih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by linear regression analysis, and a correlation coefficient (r²) close to 1.0 indicates good linearity. nih.gov A validated assay for 3-ketodesogestrel showed linearity over a range of 25 to 5,000 pg/mL with a correlation coefficient ≥ 0.9979. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. ymerdigital.comresearchgate.net
Table 4: Example of Method Validation Parameters for Desogestrel and its Metabolite
| Parameter | Analyte | Finding | Reference |
|---|---|---|---|
| Linearity Range | Desogestrel | 75 - 600 ng/mL | researchgate.net |
| 3-Ketodesogestrel | 25 - 5,000 pg/mL (r² ≥ 0.9979) | nih.gov | |
| Accuracy (Recovery) | Desogestrel Impurities | 93.8% - 106.2% | researchgate.net |
| 3-Ketodesogestrel | -8.65% to 7.00% (within-run bias) | nih.gov | |
| Precision (%RSD/CV) | Desogestrel | < 2% | scispace.com |
| 3-Ketodesogestrel | 2.42% to 11.65% (within-run) | nih.gov | |
| LOD/LOQ | Desogestrel Impurities | 0.003% / 0.009% | researchgate.net |
Sample Preparation Techniques for Complex Biological Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is a critical step before the analysis of ∆5(6)-desogestrel and its metabolites in complex biological matrices like plasma, serum, or environmental water. The goal is to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The two most common techniques are Solid-Phase Extraction and Liquid-Liquid Extraction. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique that partitions analytes between a solid sorbent and a liquid phase. websiteonline.cn It is preferred for its efficiency, selectivity, and potential for automation. researchgate.net
Procedure: A sample is passed through a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. labrulez.com
Sorbents: The choice of sorbent is key. For steroids like desogestrel, reversed-phase sorbents (e.g., C8, C18) are commonly used. researchgate.net
Application: SPE has been successfully used to extract progestogens, including desogestrel, from water samples, achieving high recovery rates (60-140%) and very low limits of quantification (0.02 to 0.87 ng/L). researchgate.net For the analysis of 3-keto-desogestrel in plasma, samples were loaded onto SPE plates, washed, and then eluted with acetonitrile. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of an analyte in two immiscible liquid phases (typically an aqueous sample and an organic solvent). researchgate.net
Procedure: The biological sample is mixed with an immiscible organic solvent in which the analyte has high solubility. After vigorous mixing, the phases are separated, and the organic layer containing the analyte is collected, evaporated, and reconstituted in the mobile phase.
Solvents: Solvents like ethyl acetate (B1210297), hexane, or dichloromethane (B109758) are often used. google.comgoogle.com
Application: A simple LLE method was developed for the extraction of etonogestrel from human plasma using a low plasma volume, demonstrating the technique's utility. innovareacademics.in The process involved extraction, centrifugation to separate the layers, evaporation of the organic solvent, and reconstitution of the residue for LC-MS/MS analysis.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| ∆5(6)-Desogestrel |
| Desogestrel (DSG) |
| Etonogestrel (3-ketodesogestrel) |
| Ethinylestradiol (EE2) |
| Mirtazapine |
| Sugammadex sodium |
| Norethisterone |
| Levonorgestrel (B1675169) (LNG) |
| Gestodene (B1671452) |
| Cyproterone acetate (CPA) |
| Progesterone (B1679170) |
| Mestranol |
| Chlormadinone acetate |
| Ethynodiol diacetate |
| Lynoestrenol |
| Norethynodrel |
| Drospirenone (B1670955) |
| Cortisol |
| Cortisone |
| Aldosterone |
| Testosterone (B1683101) |
| Androstenedione |
| Dehydroepiandrosterone |
| Estrone |
| 17β-estradiol |
| Estriol |
| Pregnenolone |
| 17α-hydroxyprogesterone |
| 11-deoxycorticosterone |
| Corticosterone |
| 11-dehydrocorticosterone |
| 11-deoxycortisol |
| 21-deoxycortisol |
| 5α-dihydrotestosterone |
| Dienogest (DNG) |
| 6β-hydroxy-DNG |
| 3α,5β-LNG |
| 16β-hydroxy-3α,5β-tetrahydro-LNG |
| 5α-dihydroprogesterone |
| 3α-dihydroprogesterone |
| Nesterone (NES) |
| Medroxyprogesterone acetate (MPA) |
| Norethindrone acetate (NETA) |
| Tibolone |
| Estradiol |
| Dehydroepiandrosterone acetate |
| Trimethylsilylmethyl lithium |
| Neopentyl glycol |
| p-Toluene sulphonic acid |
| Triethyl ortho formate |
| Formic acid |
| Acetonitrile |
| Methanol |
| Dichloromethane |
| Hexane |
| Ethyl acetate |
| Toluene |
| Tetrahydrofuran (THF) |
| Petroleum ether |
| Acetone |
| Isopropanol |
| Water |
| Pyridine |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Hexamethylphosphoramide (HMPA) |
| Ether |
| Chloroform |
| Ethanol |
| Sodium bicarbonate |
| Magnesium sulfate (B86663) |
| Sodium sulfate |
| Ammonium chloride |
| Hydrochloric acid |
| Sodium carbonate |
| Potassium hydroxide |
| Lithium |
| Zinc chloride |
| Trimethoxysilane |
| Cerium trichloride |
| Ammonium fluoride |
| Polyvidone |
| Vitamin E |
| Hydroxypropylcellulose |
| Povidone |
| Sodium starch glycolate |
| Starch |
| Dexamethasone (B1670325) |
| Trimipramine maleate |
| Spironolactone |
| Benzophenone |
| Calcium hydride |
| Sodium |
| Magnesium powder |
| Lithium diisopropylamide |
| Lithium hexamethyldisilazide |
| meta-Chloroperoxybenzoic acid |
| Jone's reagent |
| Virahol |
| Methylene triphenyl phosphorus |
| Diethylaminoethyl triphenyl phosphorus |
| Potassium tert-butoxide |
| Sodium hydride |
| Butyllithium |
| Ammonia sodium |
| Fluoranthene |
| Diethylamine |
| Bromide |
| Glycerol |
| 3-Nitrobenzoic acid |
| Argon |
Future Directions in ∆5 6 Desogestrel Research
Elucidation of Unidentified Metabolites and Their Biological Significance
While the metabolic conversion of desogestrel (B1670305) to its active form, etonogestrel (B1671717), is a known pathway, the complete metabolic profile of desogestrel remains an area of active investigation. fda.govrxlist.com Following its initial conversion, etonogestrel undergoes further metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4, leading to the formation of various hydroxylated metabolites. fda.gov
Table 1: Known Metabolites of Desogestrel
| Parent Compound | Active Metabolite | Other Identified Metabolites |
| Desogestrel | Etonogestrel (3-keto-desogestrel) | 3α-OH-desogestrel, 3β-OH-desogestrel, 3α-OH-5α-H-desogestrel |
Advanced Computational Modeling of Receptor-Ligand Interactions
The advent of powerful computational tools has revolutionized the study of drug-receptor interactions. azolifesciences.comarxiv.org For ∆5(6)-desogestrel, advanced computational modeling, such as ligand docking and molecular dynamics simulations, offers a virtual window into the precise interactions between its active metabolite, etonogestrel, and the progesterone (B1679170) receptor (PR). uchicago.edu These techniques can elucidate the specific molecular contacts, binding energies, and conformational changes that are critical for receptor activation. uchicago.edu
Future research in this area will likely involve the use of more sophisticated modeling approaches, such as the MaSIF-neosurf framework, which utilizes geometric deep learning to analyze molecular surface features and can incorporate the influence of small molecules on protein-protein interactions. azolifesciences.com By creating detailed models of the etonogestrel-PR complex, researchers can gain a deeper understanding of the structural basis for its high progestational activity and minimal androgenicity. rxlist.comwho.int This knowledge is invaluable for predicting the potential impact of structural modifications on receptor binding and signaling. The use of an ensemble of protein structures, rather than a single static structure, can also enhance the accuracy of these predictions by accounting for protein flexibility. nih.gov
Development of Novel Synthetic Analogues with Modified Pharmacological Profiles
Building on the insights gained from computational modeling and structure-activity relationship studies, the development of novel synthetic analogues of desogestrel represents a promising avenue for future research. The goal is to design molecules with enhanced selectivity for the progesterone receptor and tailored pharmacological profiles. researchgate.net This could involve modifications to the desogestrel structure to reduce off-target effects or to introduce novel therapeutic properties.
The development of "fourth-generation" progestins, such as drospirenone (B1670955) and dienogest, which possess anti-androgenic and anti-mineralocorticoid properties, serves as a precedent for this approach. researchgate.net Future synthetic efforts may focus on creating desogestrel analogues that are "pure" progestins, binding almost exclusively to the progesterone receptor to minimize interactions with other steroid receptors. researchgate.net This could lead to the development of new therapeutic agents with improved safety and efficacy profiles for a variety of hormonal applications.
Exploration of Non-Canonical Steroid Receptor Signaling Pathways
Traditionally, steroid hormone action has been attributed to the classical or "canonical" pathway involving the binding of the hormone to nuclear receptors, which then act as transcription factors to regulate gene expression. However, there is growing evidence for the existence of "non-canonical" or membrane-initiated steroid signaling pathways that elicit rapid cellular responses. nih.govresearchgate.net
These non-canonical pathways involve membrane-associated progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1). nih.govresearchgate.net One study has shown that desogestrel can stimulate the proliferation of MCF-7 breast cancer cells in vitro through a mechanism that is independent of classical progesterone receptors and is instead mediated by PGRMC1. wikipedia.org
Future research will be critical in further exploring the interaction of desogestrel and its metabolites with these non-canonical receptors and elucidating the downstream signaling cascades they activate. Understanding these alternative pathways is essential for a complete picture of desogestrel's biological effects and may reveal novel therapeutic targets and applications.
Application of Omics Technologies for Comprehensive Mechanistic Understanding
The "-omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the complex biological effects of drugs like desogestrel. frontiersin.orgnih.gov These high-throughput technologies can provide a comprehensive snapshot of the changes in gene expression, protein levels, and metabolite profiles within a cell or organism in response to desogestrel administration. researchgate.networldscholarsreview.org
By applying these technologies, researchers can move beyond a single-target view and identify the full spectrum of molecular pathways modulated by desogestrel. nih.gov For example, transcriptomics can reveal the genes whose expression is altered by desogestrel, while proteomics can identify the corresponding changes in protein levels. frontiersin.orgecancer.org Metabolomics can then provide insights into the downstream effects on cellular metabolism. ecancer.org The integration of these multi-omics datasets will be crucial for constructing a holistic model of desogestrel's mechanism of action, potentially uncovering novel biological functions and identifying biomarkers for therapeutic response. frontiersin.orgresearchgate.net
Q & A
Q. How can researchers design collaborative studies to explore ∆5(6)-Desogestrel’s effects across pharmacology, biochemistry, and public health?
- Methodological Answer : Use SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to define roles (e.g., pharmacologists: PK/PD modeling; biochemists: enzyme kinetics; epidemiologists: population-level risk assessment). Establish shared data platforms (e.g., LabArchives) and harmonize protocols via SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
